molecular formula C14H10N2O2 B599439 4-(1,3-Benzoxazol-2-yl)benzamide CAS No. 64588-97-2

4-(1,3-Benzoxazol-2-yl)benzamide

Cat. No.: B599439
CAS No.: 64588-97-2
M. Wt: 238.246
InChI Key: NVXRXPXCVXOQEB-UHFFFAOYSA-N
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Description

4-(1,3-Benzoxazol-2-yl)benzamide is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzoxazol-2-yl)benzamide typically involves the reaction of 2-aminophenol with benzoyl chloride to form 2-benzoxazolylamine, which is then reacted with benzoyl chloride to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like zinc oxide (ZnO) to enhance the reaction efficiency .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzoxazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

4-(1,3-Benzoxazol-2-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1,3-Benzoxazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may inhibit the polymerization of microtubules by binding to the colchicine site, leading to cell cycle arrest and apoptosis of cancer cells. The compound’s antimicrobial activity may involve disrupting the cell membrane integrity of bacteria and fungi .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound of 4-(1,3-Benzoxazol-2-yl)benzamide, known for its broad spectrum of biological activities.

    2-Aminobenzoxazole: A derivative with similar biological activities but different functional groups.

    Benzoxazole-2-carboxylic acid: Another derivative with distinct chemical properties and applications.

Uniqueness

This compound is unique due to its specific benzamide functional group, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

4-(1,3-benzoxazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c15-13(17)9-5-7-10(8-6-9)14-16-11-3-1-2-4-12(11)18-14/h1-8H,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXRXPXCVXOQEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651553
Record name 4-(1,3-Benzoxazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64588-97-2
Record name 4-(1,3-Benzoxazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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